molecular formula C8H6F2N2O B3040264 5-Difluoromethoxy-1H-benzimidazole CAS No. 1803896-31-2

5-Difluoromethoxy-1H-benzimidazole

Cat. No.: B3040264
CAS No.: 1803896-31-2
M. Wt: 184.14 g/mol
InChI Key: PZEMYXZVTXEZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Difluoromethoxy-1H-benzimidazole (Molecular Formula: C 8 H 6 F 2 N 2 O, Molecular Weight: 184.14 g/mol) is a significant benzimidazole derivative that serves as a crucial building block in medicinal chemistry and organic synthesis . Its primary research value lies in its role as a key precursor for the synthesis of pantoprazole, a widely used proton pump inhibitor . The compound's structure, featuring a benzimidazole core with a difluoromethoxy substituent, is integral to the biological activity of the resulting drug molecules, which work by targeting the gastric H+, K+-ATPase enzyme . Beyond its established role in anti-ulcer medications, this versatile intermediate is also utilized in the design and development of novel antimicrobial agents . Recent research has demonstrated its application in creating fused tricyclic benzimidazole-thiazinone derivatives, which are evaluated for their effectiveness against various bacterial isolates, highlighting its ongoing relevance in addressing antimicrobial resistance . Efficient and environmentally friendly synthetic routes for related benzimidazole compounds have been developed, such as methods using water as a single solvent, which offer high yields and reduced environmental impact . This compound is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(difluoromethoxy)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-5-1-2-6-7(3-5)12-4-11-6/h1-4,8H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEMYXZVTXEZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Convergent and Multi-Step Synthetic Pathways to 5-Difluoromethoxy-1H-benzimidazole

Routes Initiating from Acetanilide (B955) Derivatives (e.g., 4-hydroxy acetanilide, Paracetamol)

A well-documented and industrially relevant synthetic route begins with the readily available starting material, 4-hydroxy acetanilide (paracetamol). google.comprimescholars.com This multi-step process is valued for its use of accessible precursors. google.com

The general sequence involves the following key transformations:

Difluoromethylation : The phenolic hydroxyl group of 4-hydroxy acetanilide is etherified using a difluoromethylating agent, such as difluoromethylene chloride, in the presence of a base like sodium hydroxide (B78521) (NaOH). primescholars.com This step forms N-[4-(difluoromethoxy)phenyl]acetamide. primescholars.com

Nitration : The acetamide (B32628) derivative is then nitrated to introduce a nitro group onto the benzene (B151609) ring, typically ortho to the acetamide group, yielding N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide. primescholars.com

Hydrolysis : The acetamide group is hydrolyzed under basic conditions to afford the corresponding amine, [4-(difluoromethoxy)-2-nitrophenyl]amine. primescholars.com

Reduction : The nitro group is reduced to an amine, forming the crucial intermediate 4-Difluoromethoxy-o-phenylenediamine. primescholars.com

Cyclization : The resulting diamine is then cyclized to form the benzimidazole (B57391) ring. primescholars.com For instance, reaction with carbon disulfide leads to the formation of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, a key intermediate for proton pump inhibitors. google.comprimescholars.com

Synthesis via 4-Difluoromethoxy-o-phenylenediamine

The most direct route to the this compound scaffold utilizes 4-Difluoromethoxy-o-phenylenediamine as the immediate precursor. google.compatsnap.com This intermediate is central to various cyclization strategies. Its synthesis is typically the culmination of the pathway starting from paracetamol, as described previously. primescholars.com The cyclocondensation of this diamine is a highly effective method for forming the benzimidazole ring. google.compatsnap.com

Exploration of Cyclocondensation and Cyclization Reactions

The formation of the benzimidazole ring from 4-Difluoromethoxy-o-phenylenediamine is achieved through cyclocondensation reactions with various one-carbon synthons.

Reaction with Carbon Disulfide : A widely used method involves reacting the diamine with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). patsnap.comasianpubs.org This reaction proceeds through a condensation stage to form a dithiocarbamate (B8719985) intermediate, followed by a cyclization stage where hydrogen sulfide (B99878) is eliminated, yielding 5-(difluoromethoxy)-1H-benzimidazole-2-thiol. google.com This process is often carried out in a single pot using water as the solvent, which presents a greener and more cost-effective alternative to organic solvents. google.com

Reaction with Formic Acid : To synthesize the parent this compound (without the 2-thiol group), 4-Difluoromethoxy-o-phenylenediamine can be refluxed with formic acid. prepchem.com This reaction provides a direct route to the unsubstituted benzimidazole core.

Reaction with Aldehydes : Condensation with various aldehydes in the presence of an oxidizing agent or catalyst is a common method for producing 2-substituted benzimidazoles. nih.govnih.gov For example, reacting o-phenylenediamines with aldehydes using sodium bisulfite as a catalyst in ethanol (B145695) is an effective strategy. nih.gov

Implementation of Nucleophilic Substitution and S-Alkylation Strategies

The 2-thiol group of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol is a versatile functional handle for further molecular elaboration, primarily through nucleophilic substitution and S-alkylation reactions.

Nucleophilic Substitution : The thiol group (-SH) itself is typically introduced via cyclocondensation with carbon disulfide, where the diamine acts as a nucleophile. smolecule.com The reactivity of the thiol group allows it to participate in further nucleophilic reactions. smolecule.com

S-Alkylation : The thiol group can be readily deprotonated to form a thiolate anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides, in S-alkylation reactions to form thioethers. asianpubs.orgsmolecule.com For instance, 5-(difluoromethoxy)-1H-benzimidazole-2-thiol can be condensed with 2-chloro-N-acetamide derivatives in the presence of a base like potassium carbonate (K₂CO₃) to yield more complex substituted benzimidazoles. asianpubs.org This strategy is fundamental in building the final structures of many pharmaceutical compounds.

Optimization of Reaction Conditions and Process Parameters

To ensure high yield, purity, and process efficiency, the careful optimization of reaction conditions is paramount. Temperature and pH are critical parameters that are finely controlled throughout the synthesis.

Temperature and pH Control for Enhanced Yield and Selectivity

Precise control over temperature and pH is crucial at several stages of the synthesis of this compound and its derivatives.

During the difluoromethylation of 4-hydroxy acetanilide , the temperature is maintained around 50-55°C. primescholars.com The pH must be kept basic (greater than 9) to ensure the deprotonation of the phenolic hydroxyl group, which is necessary for the etherification reaction to proceed. Sodium hydroxide is added intermittently to maintain this alkaline condition. primescholars.com

In the cyclocondensation and cyclization of 4-Difluoromethoxy-o-phenylenediamine with carbon disulfide, the reaction is often divided into two distinct temperature stages for optimal results. google.com

Condensation Stage : This initial step is typically carried out at a lower temperature, ranging from 25-60°C. google.com

Cyclization Stage : Following the initial condensation, the temperature is elevated to between 60-100°C to facilitate the ring-closure and elimination of hydrogen sulfide. google.com

The table below illustrates how different temperature profiles during these stages can impact the final yield of 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

Table 1: Effect of Temperature and Reaction Time on Product Yield in the Synthesis of 5-difluoromethoxy-2-mercapto-1H-benzimidazole. patsnap.com

Furthermore, pH control is critical during the workup phase. After the cyclization is complete, the reaction mixture is acidified to precipitate the product. The pH is typically adjusted to a range of 4-6, with a pH of 5 often cited as optimal for isolating the 5-difluoromethoxy-2-mercapto-1H-benzimidazole product from the aqueous solution. google.com Acids such as hydrochloric acid, sulfuric acid, or phosphoric acid can be used for this neutralization step. google.com

Table of Compounds

Selection and Optimization of Solvent Systems

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction kinetics, yield, and purity. The selection process involves a careful balance of solubility of reactants, reaction temperature, and environmental impact.

Aqueous Systems: Aqueous media are often favored for their low cost, safety, and minimal environmental footprint. In the context of benzimidazole synthesis, water can facilitate the reaction of o-phenylenediamines with aldehydes or carboxylic acids, particularly under high-temperature conditions which can enhance reaction rates.

Organic Solvents: A wide array of organic solvents has been explored. Alcohols like ethanol and methanol (B129727) are common due to their ability to dissolve both the diamine precursors and the cyclizing reagents. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also utilized, particularly for their high boiling points and ability to solubilize a broad range of reactants.

The optimization of these solvent systems typically involves screening various solvents to identify the one that provides the highest yield and purity of this compound. Factors such as reactant concentration and temperature are co-optimized with the solvent choice.

Catalytic Approaches and Reagent Stoichiometry

Catalysis plays a pivotal role in the synthesis of benzimidazole derivatives, often enabling milder reaction conditions and improving yields. The stoichiometry of reagents is carefully controlled to maximize the formation of the desired product and minimize side reactions.

Alkali: Alkaline conditions are frequently employed in the synthesis of related 2-mercaptobenzimidazoles. A common method involves the reaction of an o-phenylenediamine (B120857) precursor with carbon disulfide in the presence of a strong base like potassium hydroxide. The alkali acts as a catalyst and also as a reactant, facilitating the cyclization to form the benzimidazole ring. The stoichiometry, typically involving two equivalents of the base, is crucial for driving the reaction to completion.

Carbon Disulfide (CS2): Carbon disulfide serves as the source of the C2 carbon atom in the synthesis of 2-mercaptobenzimidazoles. The reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes to form the 2-mercaptobenzimidazole (B194830) ring system.

Polyethylene Glycol (PEG-600): PEG-600 can function as a green reaction medium and a phase-transfer catalyst. Its use aligns with green chemistry principles by offering a recyclable, non-volatile, and biodegradable alternative to traditional organic solvents. In benzimidazole synthesis, PEG can facilitate the reaction by enhancing the solubility of reactants and promoting the catalytic cycle.

Catalyst/ReagentFunction in SynthesisStoichiometric Consideration
Alkali (e.g., KOH) Catalyzes and participates in the cyclization reaction.Typically 2 equivalents are used to ensure complete reaction.
Carbon Disulfide (CS2) Provides the C2 carbon for the benzimidazole ring in 2-mercapto derivatives.Used in slight excess to drive the reaction forward.
PEG-600 Acts as a green solvent and/or phase-transfer catalyst.Used as the reaction medium, its quantity depends on the scale.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key strategies include the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions.

The use of water or recyclable solvents like PEG-600 are prime examples of this approach. Catalyst systems are chosen not only for their efficiency but also for their potential for recovery and reuse, minimizing waste. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are also a hallmark of green chemistry in this context, as they reduce the need for intermediate purification steps, thereby saving energy and reducing solvent use. Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods.

Strategies for Industrial-Scale Production and Scalability Assessment

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. A key consideration is the transition from batch to continuous flow processing, which can offer better control over reaction parameters, improved safety, and higher throughput.

The choice of equipment is critical; reactors must be able to handle potentially corrosive reagents like carbon disulfide and alkalis at various temperatures and pressures. Process optimization at an industrial scale focuses on maximizing yield and purity while minimizing costs and waste. This involves fine-tuning parameters such as reaction time, temperature, and agitation speed. A thorough scalability assessment also includes evaluating the availability and cost of raw materials, as well as developing robust and efficient methods for product isolation and purification, such as crystallization or chromatography.

ParameterLaboratory Scale ConsiderationIndustrial Scale Consideration
Processing Mode Primarily batch processing.Transition to continuous flow for efficiency and safety.
Equipment Glassware is common.Robust reactors resistant to corrosion and pressure.
Optimization Focus on yield and proof-of-concept.Focus on cost-effectiveness, throughput, and waste minimization.
Purification Often column chromatography.Focus on crystallization and filtration for bulk processing.

Derivatization Reactions of this compound

Derivatization of the this compound core is a common strategy to modulate its chemical and physical properties. Reactions typically target the thiol group (if present) or the nitrogen atoms of the benzimidazole ring.

For derivatives containing a thiol group at the 2-position, such as this compound-2-thiol, the sulfur atom is a prime site for functionalization.

S-Alkylation: This reaction involves the attachment of an alkyl group to the sulfur atom, typically by reacting the thiol with an alkyl halide in the presence of a base. This transformation is valuable for creating a diverse library of compounds with varied steric and electronic properties.

Acylation: Acylation at the sulfur atom can also be achieved, though S-acylated products can sometimes be less stable than their N-acylated counterparts. This reaction typically involves an acyl chloride or anhydride.

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated.

N-Alkylation: The reaction with alkyl halides in the presence of a base is a standard method for introducing alkyl groups at one or both nitrogen atoms. In the case of an unsymmetrically substituted benzimidazole like this compound, N-alkylation can lead to a mixture of N1 and N3 isomers, presenting a regioselectivity challenge that needs to be addressed through careful selection of reaction conditions. The use of phase-transfer catalysts can be beneficial in these reactions.

Formation of Fused and Tricyclic Systems (e.g., Benzimidazole-Thiazinone, Chalcone Adducts, Triazole Linkages)

The inherent reactivity of the this compound core, particularly when functionalized with a thiol group at the 2-position, provides a versatile platform for constructing more complex, rigidified structures. These fused systems often exhibit enhanced biological activity due to their constrained conformations.

Benzimidazole-Thiazinone Derivatives:

A notable example of tricyclic system formation is the one-pot synthesis of fused benzimidazole-thiazinone derivatives. mdpi.com This reaction involves the coupling of 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol with various substituted trans-acrylic acids. The process is efficiently mediated by the coupling reagent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). mdpi.com

The proposed mechanism proceeds through several steps. Initially, a coupling reaction occurs between the acrylic acid and TBTU. This is followed by the addition of the benzimidazole thiol. A subsequent nucleophilic attack detaches the benzotriazole (B28993) group, and the final step involves an intramolecular Michael addition, where the sulfur atom of the benzimidazole ring attacks the α,β-unsaturated carbonyl system to yield the tricyclic benzimidazole-thiazinone product. mdpi.com The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. mdpi.com

Table 1: Synthesis of Substituted Benzimidazole-Thiazinone Derivatives

Compound IDSubstituent on Acrylic AcidReaction ConditionsKey IntermediateFinal Product
CS1-CS10Various substituted phenyl groupsTBTU, DIPEA, dry DMF, rt, 36 h(E)-1-(5-(difluoromethoxy)-2-mercapto-1H-benzo[d]imidazol-1-yl)-3-phenylprop-2-en-1-oneFused tricyclic benzimidazole–thiazinone derivative

Chalcone Adducts:

Chalcones, which are α,β-unsaturated ketones, serve as important synthons for creating various heterocyclic compounds. The conjugation of chalcones with a benzimidazole ring system can lead to derivatives with significant biological potential. nih.gov While specific examples starting directly from this compound are less detailed in the provided literature, the general synthetic strategy involves the condensation of a 2-acetylbenzimidazole (B97921) derivative with an appropriate aromatic aldehyde under basic conditions. nih.gov The resulting benzimidazole-chalcone derivative can then be used as a precursor for further cyclization reactions, forming fused systems like pyrimidines or benzodiazepines. The N-substitution on the benzimidazole ring, for instance with alkyl chains bearing cyclic moieties, has been shown to enhance cytotoxic effects in certain cancer cell lines. nih.gov

Triazole and Other Azole Linkages:

The fusion or linkage of azole rings, such as triazoles or tetrazoles, to the benzimidazole scaffold is another key strategy. For instance, novel heterocyclic systems have been developed by coupling 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol with a tetrazolo[1,5-a]quinoline (B14009986) moiety. researchgate.net This multi-step synthesis starts from a substituted 2-chloroquinoline-3-carbaldehyde, which is converted to a tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) using sodium azide. Subsequent reduction, chlorination, and finally coupling with the benzimidazole thiol yields the target molecule. researchgate.net Such molecular hybrids are of interest as they combine the pharmacophores of both quinoline (B57606) and benzimidazole, potentially leading to synergistic or novel biological activities. researchgate.net

Regioselective Synthesis and Control of Isomeric Impurities

The synthesis of substituted benzimidazoles often presents challenges related to regioselectivity, particularly when using asymmetrically substituted o-phenylenediamines. The formation of positional isomers can complicate purification and impact the final product's quality and biological activity.

Regioselective Synthesis:

The primary route to the benzimidazole ring involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. When 4-difluoromethoxy-o-phenylenediamine is used, condensation can theoretically lead to two different regioisomers: the desired this compound and the undesired 6-difluoromethoxy-1H-benzimidazole.

Achieving regioselectivity often depends on the specific reaction conditions and the nature of the cyclizing agent. For example, in the synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, the cyclization of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide is a key step. patsnap.comgoogle.com Patents describe controlling the process conditions in two distinct stages—a condensation stage at a lower temperature (e.g., 25-60°C) followed by a cyclization stage at a higher temperature (e.g., 60-100°C)—to improve yield and likely control the formation of byproducts. google.com The choice of solvent is also critical; some methods utilize a single water solvent system to simplify the process and avoid organic solvents. patsnap.comgoogle.com

Control of Isomeric Impurities:

The control of impurities is paramount in pharmaceutical manufacturing. In the synthesis of pantoprazole (B1678409), a proton pump inhibitor derived from this compound-2-thiol, several process-related impurities can form. nih.gov One such critical impurity is a dimer, referred to as Impurity E, which can form during the oxidation of the pantoprazole sulfide intermediate to the final sulfoxide product. nih.govsemanticscholar.org

The formation of this dimer is influenced by the reaction conditions, particularly the concentration of the base (e.g., NaOH) used. nih.govsemanticscholar.org Studies have shown that highly basic conditions can promote the dimerization of the sulfoxide. semanticscholar.org Therefore, careful optimization of the base concentration is crucial to minimize the formation of this impurity to acceptable levels (e.g., ≤0.03%). nih.gov

Another key aspect is the purity of the starting materials. Impurities in the initial 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, a raw material in the synthesis of the antifungal drug voriconazole, can lead to isomeric impurities in the final active pharmaceutical ingredient (API). nih.gov This highlights the importance of controlling the purity of precursors to this compound to prevent the carryover and formation of related impurities in subsequent steps.

Table 2: Strategies for Impurity Control in Benzimidazole Synthesis

Precursor/IntermediatePotential ImpurityControl StrategyReference
4-Difluoromethoxy-o-phenylenediamine6-Difluoromethoxy regioisomerStaged temperature control during condensation and cyclization. google.com
Pantoprazole SulfideDimer Impurity (Impurity E)Optimization of base (NaOH) concentration during oxidation. nih.govsemanticscholar.org
General Benzimidazole SynthesisVarious side-productsUse of specific catalysts (e.g., Al₂O₃/CuI/PANI nanocomposite) to ensure clean conversion under mild conditions. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a related compound, 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, reveals characteristic absorption bands. Key vibrational frequencies include a C=N stretching band around 1583 cm⁻¹ and a C-F stretching band at approximately 1176 cm⁻¹. For benzimidazole (B57391) derivatives in general, the N-H stretching vibration is typically observed in the range of 3200-2650 cm⁻¹. nih.gov The aromatic C-H stretching appears around 3031 cm⁻¹, while the aromatic C=C stretching is seen near 1558 cm⁻¹. nih.gov The presence of the difluoromethoxy group is also confirmed by a C-H stretching vibration at about 2995-3003 cm⁻¹ and Ar-OC stretching vibrations around 1256 and 1029 cm⁻¹. asianpubs.orgprimescholars.com

Table 1: Characteristic FT-IR Absorption Bands for 5-Difluoromethoxy-1H-benzimidazole and Related Compounds
Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
N-HStretching3200-2650 nih.gov
Aromatic C-HStretching~3031 nih.gov
Aliphatic C-H (-OCHF₂)Stretching~2995-3003 asianpubs.orgprimescholars.com
C=NStretching~1583
Aromatic C=CStretching~1558 nih.gov
Ar-O-CStretching~1256, 1029 primescholars.com
C-FStretching~1176

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. In the ¹H NMR spectrum of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, run in DMSO-d₆, a characteristic singlet for the -OCHF₂ group appears at approximately δ 6.95 ppm. The aromatic protons (Ar-H) resonate as a multiplet in the range of δ 6.74–7.91 ppm, and the N-H proton of the imidazole (B134444) ring appears as a singlet at δ 10.92 ppm. For other benzimidazole derivatives, the N-H proton signal can be found around δ 12.20-12.95 ppm. rsc.org The aromatic protons typically show complex splitting patterns depending on their substitution. nih.gov

Table 2: ¹H NMR Chemical Shifts for this compound and Related Compounds
Proton TypeChemical Shift (δ, ppm)MultiplicitySolventReference
-OCHF₂~6.95sDMSO-d₆
Aromatic-H6.74–7.91mDMSO-d₆
Imidazole N-H~10.92sDMSO-d₆
Imidazole N-H12.20-12.95sDMSO-d₆ rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, the ¹³C NMR spectrum shows a peak for the C=N carbon at approximately 158.3 ppm and a signal for the -OCHF₂ carbon at 117.2 ppm. The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the substituents present. cdnsciencepub.commdpi.com For instance, in 2-methyl-1H-benzo[d]imidazole, the C2 carbon appears at δ 151.15 ppm, while the aromatic carbons resonate between δ 114.17 and 138.91 ppm. rsc.org

Table 3: ¹³C NMR Chemical Shifts for this compound and Related Compounds
Carbon TypeChemical Shift (δ, ppm)SolventReference
C=N~158.3DMSO-d₆
-OCHF₂~117.2DMSO-d₆
C2 (in 2-methyl-1H-benzo[d]imidazole)151.15DMSO-d₆ rsc.org
Aromatic C (in 2-methyl-1H-benzo[d]imidazole)114.17 - 138.91DMSO-d₆ rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly useful for organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. wikipedia.orgbiophysics.org For a related compound, 2-(5-(Difluoromethoxy)-1H-benzo[d]imidazol-2- ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide, the difluoromethoxy group (-OCHF₂) exhibits a singlet at -81.24 ppm in the ¹⁹F NMR spectrum (in DMSO). asianpubs.org In another example, 4-(difluoromethoxy)benzonitrile, the difluoromethoxy group appears as a doublet at δ -91.25 ppm (J = 71.3 Hz) in CDCl₃. rsc.org The chemical shift and coupling patterns in ¹⁹F NMR provide valuable structural information about the fluorine-containing moiety. nih.govthermofisher.com

Table 4: ¹⁹F NMR Chemical Shifts for Difluoromethoxy Groups in Related Compounds
CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)SolventReference
2-(5-(Difluoromethoxy)-1H-benzo[d]imidazol-2- ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide-81.24s-DMSO asianpubs.org
4-(difluoromethoxy)benzonitrile-91.25d71.3CDCl₃ rsc.org
(4-bromobenzyl)(difluoromethyl)sulfane-94.20d56.3CDCl₃ rsc.org

Two-Dimensional NMR Techniques (e.g., HMQC, DEPT)

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a fundamental technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. For the related compound, 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol, the molecular weight has been verified as 216.21 g/mol . ossila.com High-resolution mass spectrometry (HRMS) is often employed for precise mass determination. nih.gov

The fragmentation analysis of benzimidazole derivatives provides valuable structural information. While specific fragmentation data for this compound is not detailed in the provided results, the mass spectra for the related thiol derivative are available in the MassBank database under accession numbers MSBNK-KWR-KW109202, MSBNK-KWR-KW109203, and MSBNK-KWR-KW109204. massbank.eumassbank.euufz.de Analysis of these spectra can reveal characteristic fragmentation patterns, such as the loss of the difluoromethoxy group or cleavage of the imidazole ring, which are crucial for structural confirmation.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for assessing the purity of this compound and identifying any process-related impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis and purity assessment of this compound and its derivatives. primescholars.com A common method involves using a reverse-phase C18 column with UV detection. For instance, in the analysis of the related compound 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol, a mobile phase consisting of acetonitrile, water, and an acid (phosphoric or formic acid) is used. sielc.com This method can effectively separate the main compound from its impurities, including positional isomers like the 6-isomer. The purity of synthesized batches is often determined to be greater than 97%. ossila.com

A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been developed for the quantification of potential genotoxic impurities in 5-difluoromethoxy-2-mercapto-1H-benzimidazole, a starting material for the pharmaceutical agent pantoprazole (B1678409). nih.gov

HPLC Analysis Parameters for a Related Compound:

Parameter Value
Compound 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid
Detection UV, Mass-Spec (with formic acid instead of phosphoric acid)

This table is based on data for a related thiol derivative. sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions during the synthesis of benzimidazole derivatives. primescholars.comnih.gov By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, chemists can visualize the consumption of starting materials and the formation of the desired product. nih.gov For example, in the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide, a precursor to the benzimidazole, a toluene:ethyl acetate (B1210297) (60:40) solvent system is used for TLC monitoring. primescholars.com The completion of the reaction is often confirmed by the disappearance of the starting material spots and the appearance of a new product spot, which can be visualized under a UV lamp. nih.gov

Elemental Microanalysis for Stoichiometric Composition

Elemental microanalysis is a crucial technique for confirming the empirical formula of a synthesized compound by determining the weight percentages of its constituent elements (carbon, hydrogen, nitrogen, etc.). For derivatives of this compound, elemental analysis is performed to ensure the correct stoichiometric composition. asianpubs.org For example, the calculated elemental composition for 2-(5-(difluoromethoxy)-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide (C16H12N3O2SClF2) was C, 50.07%; H, 3.15%; N, 10.95%; S, 8.35%. asianpubs.org The experimentally found values would be compared to these theoretical values to verify the compound's purity and composition.

Elemental Analysis Data for a Derivative:

Element Calculated % Found % (Example)
C 56.19 56.22
H 4.16 4.20
N 11.56 11.60
S 8.82 8.85

This data is for 2-(5-(difluoromethoxy)-1H-benzo[d]imidazol-2-ylthio)-N-m-tolylacetamide (C17H15N3O2SF2). asianpubs.org

X-ray Diffraction (XRD) for Crystal Structure Determination

For instance, the crystal structure of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (B1144303) was solved and found to belong to the triclinic, P-1 space group. mdpi.com Similarly, the structure of 2-(pyren-1-yl)-1H-benzimidazole was determined to be orthorhombic with a Pbca space group. researchgate.net These studies reveal intricate details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.comresearchgate.net Such analyses would be equally vital for understanding the solid-state properties of this compound.

Structure Activity Relationship Sar Investigations of 5 Difluoromethoxy 1h Benzimidazole Derivatives

Correlating Substituent Type and Position with Biological Potency

The type and placement of substituents on the benzimidazole (B57391) ring are critical determinants of biological activity. Research has consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions can dramatically alter the pharmacological profile of these compounds.

For instance, in a series of 2-phenyl-substituted benzimidazoles investigated for their anti-inflammatory potential, the presence of an amine group at the R¹ position enhanced the inhibition of COX-1, COX-2, and 5-lipoxygenase. Conversely, a study on N-acridin-9-yl-4-benzimidazo-2-ylbenzamides revealed that a nitro group at the C5 position of the benzimidazole ring was crucial for anti-inflammatory and CDK-inhibitory activities, while an amino or methyl group at the same position led to a complete loss of activity.

In the context of antimicrobial agents, the substitution pattern plays a vital role. For example, some studies have indicated that the presence of a benzimidazole ring at the fifth position of a pyrazole (B372694) ring is responsible for its biological activity. Furthermore, the introduction of different substituents at the N-1 position, such as benzyl (B1604629) groups, has been shown to increase chemotherapeutic activity.

Position Substituent Observed Effect on Biological Activity Reference
N-1Benzyl groupEnhanced anti-inflammatory action
C-2Anacardic acidInhibition of COX-2
C-2Di-arylamineAntagonism of the bradykinin (B550075) receptor
C-5Nitro groupPronounced anti-inflammatory and CDK-inhibitory activity
C-5Amino or methyl groupComplete loss of anti-inflammatory and CDK-inhibitory activity
C-6VariesActivity inversely related to the length of the linker to the carboxyl group at C-2

Impact of Halogenation, particularly the Difluoromethoxy Group, on Bioactivity

Halogenation, and specifically the introduction of a difluoromethoxy (-OCHF₂) group, significantly modulates the bioactivity of benzimidazole derivatives. The difluoromethoxy group is an electron-withdrawing group that can enhance a compound's metabolic stability and membrane permeability. This is a key feature that has been exploited in the development of proton pump inhibitors (PPIs).

The presence of the difluoromethoxy group at the 5-position of the benzimidazole core is a defining characteristic of several pharmacologically important molecules. This substitution can influence the compound's chemical reactivity, for instance by enhancing the acidity of a thiol group at the 2-position.

Studies on fluorinated benzimidazoles have demonstrated their antimicrobial potential. For example, certain 2-substituted fluorinated benzimidazoles have shown notable antimicrobial activity. The electron-withdrawing nature of fluorine can be a contributing factor to this property.

Halogen-Containing Group Position Impact on Properties/Bioactivity Reference
Difluoromethoxy (-OCHF₂)5Enhances metabolic stability and membrane permeability.
Difluoromethoxy (-OCHF₂)5Increases acidity of a thiol group at position 2.
Fluoro (-F)5Contributes to antimicrobial properties.

Analysis of Electron-Withdrawing and Electron-Donating Groups on Pharmacological Profiles

The electronic properties of substituents, whether they are electron-withdrawing or electron-donating, have a profound impact on the pharmacological profiles of benzimidazole derivatives.

Electron-Withdrawing Groups (EWGs):

Generally, the presence of EWGs such as nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups has been associated with enhanced antimicrobial activity. For example, benzimidazole derivatives with a chloro group at the ortho position or a nitro group at the para position have shown to be effective against bacterial strains. Similarly, the presence of fluoro and nitro groups at the meta or para positions has been linked to antimicrobial properties. In the context of topoisomerase I inhibitors, the presence of a 5-formyl, 5-(aminocarbonyl), or 5-nitro group, all capable of acting as hydrogen bond acceptors, correlated with inhibitory potential.

Electron-Donating Groups (EDGs):

Conversely, electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups have shown to be favorable in other contexts. For instance, in one study, these groups at the para position contributed to promising antifungal activity. However, in another series of compounds, the replacement of an isopropyl group with electron-withdrawing dichloromethyl or trifluoromethyl groups resulted in a decrease in antiviral activity against the Lassa virus.

Group Type Substituent Example General Effect on Activity Specific Example of Activity Reference
Electron-WithdrawingNitro (-NO₂)Often enhances antimicrobial and anticancer activity.5-Nitro-2-(4-methoxyphenyl)-1H-benzimidazole showed high activity as a topoisomerase I inhibitor.
Electron-WithdrawingChloro (-Cl)Can increase antibacterial potency.A chloro group at the ortho position was effective against bacterial strains.
Electron-DonatingMethoxy (-OCH₃)Can enhance antifungal activity in some cases.A methoxy group at the para position showed promising antifungal activity.
Electron-DonatingMethyl (-CH₃)Can enhance antifungal activity in some cases.A methyl group at the para position showed promising antifungal activity.

Influence of Molecular Lipophilicity on Biological Interactions

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter influencing the biological interactions of 5-Difluoromethoxy-1H-benzimidazole derivatives. The difluoromethoxy group itself can enhance membrane permeability, a property linked to lipophilicity.

In the development of Lassa virus inhibitors, it was observed that the substitution with a more lipophilic tert-butylphenyl group increased potency. This suggests that enhanced lipophilicity can facilitate the interaction of the molecule with its biological target. Conversely, a less lipophilic 4-methoxyphenyl (B3050149) group reduced the antiviral activity.

Furthermore, the presence of a butyl chain at the 2-position of the benzimidazole moiety has been shown to help the derivative bind tightly within a lipophilic pocket of its receptor, highlighting the importance of lipophilic interactions in ligand-receptor binding.

Computational and Theoretical Chemistry Studies

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It provides critical insights into binding modes and affinities, guiding the rational design of therapeutic agents.

Analysis of Binding Modes and Affinities with Enzymes

The benzimidazole (B57391) core is a key feature in many enzyme inhibitors. While specific docking studies for 5-Difluoromethoxy-1H-benzimidazole are not extensively documented for all targets, analysis of related benzimidazole derivatives provides a strong predictive framework for its potential interactions.

α-glucosidase: This enzyme is a key target in the management of type 2 diabetes. Molecular docking studies on various benzimidazole-based inhibitors have shown that the benzimidazole nucleus often establishes crucial interactions within the enzyme's active site. Key interactions typically involve hydrogen bonding with residues such as Asp214 and Glu276, and arene-arene interactions with aromatic residues like Phe177. The 5-difluoromethoxy substituent, with its electron-withdrawing nature and potential for hydrogen bond acceptance, would likely modulate these interactions, potentially enhancing binding affinity.

Bacterial Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in bacteria and a well-established target for antimicrobial agents. Docking studies of benzimidazole-based DHFR inhibitors reveal that the bicyclic ring system fits into the active site, forming hydrogen bonds with key residues like Asp27 and interacting hydrophobically with residues such as Phe31 and Ile94 nih.gov. The specific substitution at the 5-position influences the orientation and binding energy within this pocket.

DNA Gyrase: A type II topoisomerase, DNA gyrase is a critical bacterial enzyme for DNA replication and a target for antibiotics. Computational studies of 2,5(6)-substituted benzimidazoles have identified these compounds as promising inhibitors. Docking simulations predict that these molecules bind to the ATP-binding site of the GyrB subunit, where they can form key hydrogen bonds with residues like Asn46 and Asp73. The substituent at the 5-position plays a significant role in anchoring the ligand within the binding pocket.

H+/K+-ATPase: The gastric proton pump, H+/K+-ATPase, is the target of proton pump inhibitors (PPIs) used to treat acid-related disorders. Pantoprazole (B1678409), a well-known PPI, is a derivative of this compound. In the acidic environment of the stomach's parietal cells, pantoprazole undergoes an acid-catalyzed conversion to a reactive cationic sulfenamide. This activated form then forms a covalent disulfide bond with specific cysteine residues on the luminal side of the H+/K+-ATPase nih.gov. Studies have identified Cys-813 and Cys-822 as the primary sites of covalent attachment, leading to irreversible inhibition of the pump's activity nih.govbiocrick.com. This interaction is not a typical reversible binding event but a mechanism-based covalent inhibition predicted by the compound's chemical reactivity in an acidic environment.

Below is a summary of typical interacting residues for benzimidazole scaffolds with these enzyme targets.

Enzyme TargetKey Interacting Residues (Typical for Benzimidazole Scaffold)Type of Interaction
α-Glucosidase Asp214, Glu276, Phe177Hydrogen Bonding, Pi-Pi Stacking
Bacterial DHFR Asp27, Phe31, Ile94Hydrogen Bonding, Hydrophobic
DNA Gyrase (GyrB) Asn46, Asp73Hydrogen Bonding
H+/K+-ATPase Cys-813, Cys-822Covalent Disulfide Bond

Exploration of Interactions with Nucleic Acids

Benzimidazole derivatives are known to interact with DNA through various modes, including groove binding and intercalation. The planarity of the ring system allows it to fit within the structural features of the DNA double helix.

G-quadruplex DNA: These are four-stranded nucleic acid structures that form in guanine-rich sequences, commonly found in telomeres and oncogene promoter regions. They have emerged as important targets for anticancer drug design. A study on a benzimidazole-1,2,3-triazole hybrid molecule derived from 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol demonstrated a selective interaction with G-quadruplex DNA over standard duplex DNA scispace.com. Spectroscopic and viscosity measurements, supported by molecular docking, indicated that the compound likely binds to the grooves of the G-quadruplex structure scispace.comresearchgate.net. This selective binding was shown to stabilize the G-quadruplex conformation, highlighting the potential of this scaffold in targeting these unique DNA structures scispace.com.

DNA Groove Binding: The minor groove of DNA is a frequent binding site for small molecules, including various benzimidazole derivatives eprajournals.com. The curvature of the benzimidazole molecule often complements the shape of the minor groove, particularly in A-T rich regions. Binding is typically stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with the floor and walls of the groove. Docking studies of a 5-(difluoromethoxy)-1H-benzimidazole derivative suggest that it acts as a G-quadruplex DNA groove binding molecule scispace.comresearchgate.net.

Investigation of Protein-Ligand Interactions

GABAA Receptor: Gamma-aminobutyric acid type A (GABAA) receptors are ligand-gated ion channels in the central nervous system and are the primary targets for benzodiazepines and other anxiolytic drugs. Molecular docking studies of various benzimidazole derivatives have explored their potential to bind to the benzodiazepine (B76468) site located at the interface of α and γ subunits of the GABAA receptor ukm.mynih.gov. These studies have shown that benzimidazoles can mimic the interactions of known ligands, with binding affinities predicted to be in the range of -7 to -8 kcal/mol nih.govnih.gov. Key interactions often involve hydrogen bonding with histidine and threonine residues and pi-alkyl interactions with tyrosine and phenylalanine residues within the binding pocket ukm.my.

GP2 Protein: Currently, there are no published computational or theoretical studies detailing the molecular docking or interaction of this compound with the GP2 protein.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing a deeper understanding of its intrinsic reactivity and behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule nih.gov. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability; a smaller gap suggests higher reactivity researchgate.net.

For this compound, the electron-withdrawing difluoromethoxy group (-OCHF₂) is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzimidazole. This effect can influence the molecule's reactivity and its ability to participate in charge-transfer interactions with biological targets. In a study of the related benzimidazole fungicide benomyl, the HOMO-LUMO energy gap was calculated to be 5.039 eV, providing a reference point for the expected stability of the benzimidazole core researchgate.net.

MoleculeHOMO EnergyLUMO EnergyEnergy Gap (ΔE)
Benomyl (Reference) Not SpecifiedNot Specified5.039 eV researchgate.net
This compound Predicted to be loweredPredicted to be loweredVaries based on calculation

Electrostatic Potential Surface Mapping for Reactive Regions

An Electrostatic Potential (ESP) surface map illustrates the charge distribution of a molecule and is a valuable tool for predicting intermolecular interactions. The map displays regions of positive (electron-poor, blue/green) and negative (electron-rich, red/yellow) electrostatic potential. These regions are crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic attraction, which govern how a ligand recognizes and binds to a protein's active site researchgate.net.

For this compound, the ESP map is expected to show distinct features. The nitrogen atoms of the imidazole (B134444) ring, particularly the non-protonated nitrogen, will represent a region of negative potential, making them key hydrogen bond acceptors. Conversely, the N-H protons will be regions of positive potential, acting as hydrogen bond donors. The highly electronegative fluorine atoms of the difluoromethoxy group will create a significant region of negative electrostatic potential around that substituent, influencing its orientation and interactions within a binding pocket researchgate.net.

Homology Modeling for Novel Target Proteins

Information regarding the use of homology modeling to identify novel protein targets specifically for this compound is not available in the current body of scientific literature. This computational technique is employed when a three-dimensional structure of a target protein is not available experimentally. The process involves using the known structure of a related homologous protein as a template to build a model of the target protein's structure. For benzimidazole derivatives, this approach has been used to model target enzymes like Plasmodium falciparum adenylosuccinate lyase to understand how potential drug candidates might interact with them. nih.govnih.gov However, no studies have been identified that apply this method to find novel targets for this compound.

Molecular Dynamics Simulations for Conformational Behavior and Stability in Biological Environments

There is no available research detailing molecular dynamics (MD) simulations conducted specifically on this compound. MD simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. In drug discovery, these simulations can predict how a compound like a benzimidazole derivative will behave in a biological environment, such as near a protein target or within a cell membrane. mdpi.com They provide insights into the compound's conformational flexibility, stability, and the nature of its interactions with its target. nih.govrsc.org Studies on other benzimidazole compounds have used MD simulations to confirm the stability of ligand-protein complexes and to refine the understanding of their binding dynamics. researchgate.netresearchgate.net However, the application of these simulation techniques to this compound has not been documented in the reviewed literature.

Applications of the 5 Difluoromethoxy 1h Benzimidazole Scaffold in Medicinal Chemistry Research in Vitro Studies

Development of Antimicrobial Agents

Researchers have synthesized and evaluated a new class of fluorobenzimidazole derivatives for their potential as antimicrobial agents. The synthesis process begins with 5-(difluoromethoxy)-1H-benzimidazole-2-thiol, which is then reacted with various 2-chloro-N-phenylacetamide derivatives. asianpubs.org This results in a series of 2-((5-(difluoromethoxy)-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted-phenyl)acetamide compounds, which have been screened in vitro for their efficacy against a range of bacterial and fungal strains. asianpubs.org

A series of novel compounds derived from the 5-difluoromethoxy-1H-benzimidazole scaffold were tested for their in vitro antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. asianpubs.org The efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) in μg/mL, with the antibiotic Ofloxacin used as a standard for comparison.

Among the tested derivatives, several compounds displayed notable activity. Specifically, the derivative with a 4-fluoro substitution on the N-phenyl ring showed the most promising activity against S. aureus with an MIC value of 12.5 μg/mL. The compounds with 2-chloro and 4-bromo substitutions also exhibited good efficacy against S. aureus, both with an MIC of 25 μg/mL. Against E. faecalis, the 4-fluoro substituted derivative was again the most potent, with an MIC of 25 μg/mL. The results indicate that the presence and position of halogen substituents on the terminal phenyl ring play a significant role in modulating the antibacterial activity against these Gram-positive strains. asianpubs.org

Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of this compound Derivatives against Gram-Positive Bacteria

Compound ID Substituent (R) on N-phenyl ring Staphylococcus aureus Enterococcus faecalis
IIIa 2-Cl 25 50
IIIb 4-Cl 50 50
IIIc 2-Br 50 50
IIId 4-Br 25 50
IIIe 2-F 50 50
IIIf 4-F 12.5 25
IIIg 2-NO₂ 50 100
IIIh 3-NO₂ 100 100
IIIi 4-NO₂ 50 50
IIIj 4-OCH₃ 100 100
Ofloxacin (Standard) 6.25 12.5

Data sourced from the Asian Journal of Organic & Medicinal Chemistry. asianpubs.org

The same series of this compound derivatives was evaluated against the Gram-negative bacterial strains Escherichia coli and Pseudomonas aeruginosa. asianpubs.org The in vitro screening revealed that some of the compounds exhibited promising results, particularly against Gram-negative strains. asianpubs.org

The derivative featuring a 4-fluoro substituent demonstrated the highest potency against both E. coli and P. aeruginosa, with MIC values of 12.5 μg/mL and 25 μg/mL, respectively. The compound with a 4-bromo group also showed significant activity against E. coli (MIC 25 μg/mL). In general, compounds with electron-withdrawing groups, especially halogens at the para position of the phenyl ring, tended to show better efficacy compared to those with electron-donating groups like methoxy (B1213986), or nitro groups at the meta position. asianpubs.org

Table 2: In Vitro Antibacterial Activity (MIC, μg/mL) of this compound Derivatives against Gram-Negative Bacteria

Compound ID Substituent (R) on N-phenyl ring Escherichia coli Pseudomonas aeruginosa
IIIa 2-Cl 25 50
IIIb 4-Cl 25 50
IIIc 2-Br 50 50
IIId 4-Br 25 50
IIIe 2-F 50 50
IIIf 4-F 12.5 25
IIIg 2-NO₂ 50 100
IIIh 3-NO₂ 100 100
IIIi 4-NO₂ 50 50
IIIj 4-OCH₃ 100 100
Ofloxacin (Standard) 6.25 12.5

Data sourced from the Asian Journal of Organic & Medicinal Chemistry. asianpubs.org

The antifungal potential of the synthesized this compound derivatives was assessed against two common fungal pathogens, Aspergillus niger and Candida albicans. asianpubs.org The antifungal drug Fluconazole was used as the reference standard in these in vitro assays. asianpubs.org

Table 3: In Vitro Antifungal Activity (MIC, μg/mL) of this compound Derivatives

Compound ID Substituent (R) on N-phenyl ring Aspergillus niger Candida albicans
IIIa 2-Cl 50 50
IIIb 4-Cl 50 100
IIIc 2-Br 100 100
IIId 4-Br 50 50
IIIe 2-F 50 100
IIIf 4-F 25 25
IIIg 2-NO₂ 100 100
IIIh 3-NO₂ 100 100
IIIi 4-NO₂ 50 100
IIIj 4-OCH₃ 100 100
Fluconazole (Standard) 12.5 6.25

Data sourced from the Asian Journal of Organic & Medicinal Chemistry. asianpubs.org

Exploration of Anticancer Potential

The benzimidazole (B57391) scaffold is a well-established pharmacophore in oncology, with numerous derivatives reported to possess potent anticancer properties. nih.gov However, specific research into the anticancer potential of the this compound scaffold is not as extensively documented.

While a wide array of benzimidazole derivatives have demonstrated significant in vitro antiproliferative activity against various human cancer cell lines, specific studies focusing on the cytotoxic effects of compounds derived from the this compound core are limited in the currently available literature. The general class of benzimidazoles has shown efficacy against cell lines such as those from lung, breast, and liver cancers, but direct data for the 5-difluoromethoxy variant is not specified. nih.govnih.gov

The anticancer effects of benzimidazole compounds are often attributed to their ability to interfere with fundamental cellular processes. One of the key mechanisms is the inhibition of DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. nih.govnih.gov Several benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerase I. nih.govresearchgate.net For instance, studies on compounds like 5-methyl- and 5-chloro-substituted benzimidazoles have confirmed their ability to inhibit topoisomerase I activity in in vitro assays. nih.gov

Another related mechanism involves the direct interaction of benzimidazole derivatives with DNA. Electrochemical studies have been used to investigate the binding between various 1H-benzimidazole derivatives and both double-stranded and single-stranded DNA, suggesting that such interactions could contribute to their biological activity. jrespharm.com While these mechanisms are well-established for the broader benzimidazole family, specific investigations to confirm that derivatives of the this compound scaffold act via topoisomerase inhibition or direct DNA binding have not been detailed in the reviewed literature.

Research into Antioxidant Activities (e.g., DPPH Free Radical Scavenging)

Derivatives of the this compound scaffold have been investigated for their potential as antioxidants. primescholars.com The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. bas.bgresearchgate.netunica.it In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its radical scavenging potential. researchgate.netunica.it

Studies on various benzimidazole derivatives have shown that their antioxidant capacity can be influenced by the nature and position of substituents on the benzimidazole core. unica.itnih.gov For instance, the presence of hydroxyl groups on an associated aryl ring can significantly enhance antioxidant activity. unica.it While specific DPPH scavenging data for this compound itself is not extensively detailed in the provided results, the general class of benzimidazoles, particularly those with hydrazone moieties, has demonstrated notable radical scavenging effects. bas.bgunica.it

Table 1: Antioxidant Activity of Selected Benzimidazole Derivatives

Compound Type Assay Activity Reference
Benzimidazole-2-thione hydrazone derivatives DPPH radical scavenging Effective bas.bg
Bis-benzimidazole derivatives DPPH radical scavenging Significant researchgate.net
2-substituted benzimidazoles DPPH radical scavenging Active nih.gov
Benzimidazole hydrazones with phenolic hydroxy groups DPPH, FRAP, ORAC Potent radical-scavenging unica.it

Enzyme Inhibition Studies

α-Glucosidase Inhibition for Antidiabetic Research

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. brieflands.comnih.gov This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibiting α-glucosidase delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

Numerous benzimidazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. brieflands.commdpi.com These studies have revealed that the inhibitory potency is highly dependent on the structural features of the derivatives. For example, benzimidazole-endowed chalcones have shown significant inhibitory activity, with IC50 values ranging from 20.47 ± 0.60 to 41.25 ± 0.37 µg/mL. mdpi.com Similarly, certain benzimidazole derivatives with aromatic amino acid moieties have demonstrated potent inhibition of both yeast and rat intestinal α-glucosidases, with some compounds exhibiting IC50 values in the low micromolar range. brieflands.com The standard drug acarbose (B1664774) is often used as a reference in these studies. mdpi.comnih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound Series Enzyme Source IC50 Range Reference
Benzimidazole-endowed chalcones Not specified 20.47 ± 0.60 to 41.25 ± 0.37 µg/mL mdpi.com
Benzimidazole derivatives with aromatic amino acids Yeast α-glucosidase 9.1 µM (most potent) brieflands.com
Benzimidazole derivatives with aromatic amino acids Rat intestinal α-glucosidase 36.7 µM (most potent) brieflands.com
Benzotriazole-based bis-Schiff bases α-glucosidase 1.10 ± 0.05 µM to 28.30 ± 0.60 µM nih.gov

Inhibition of Other Key Biological Enzymes (e.g., CK2, Eukaryotic Topoisomerase II, p38 MAP Kinase, CCR3 Receptor)

The benzimidazole scaffold has been utilized to develop inhibitors for a variety of other crucial enzymes implicated in disease pathways.

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a central enzyme in inflammatory cell signaling and a significant target for autoimmune diseases. benthamscience.com Various structurally diverse inhibitors of p38 MAP kinase have been developed, with some advancing to clinical trials. benthamscience.comnih.gov Pyridinylimidazole compounds are a well-known class of p38 MAP kinase inhibitors that act by competitively binding to the ATP pocket of the enzyme. nih.gov The inhibition of p38 MAP kinase has shown efficacy in preclinical models of inflammation and arthritis. nih.govnih.gov

CCR3 Receptor: The CCR3 receptor is involved in the recruitment of eosinophils, which play a role in allergic inflammation and asthma. nih.gov Antagonists of the CCR3 receptor have been investigated for their potential to treat these conditions. While a study with a specific CCR3 antagonist, GW766994, did not significantly reduce sputum eosinophils in asthmatic patients, it did show a modest improvement in airway hyperresponsiveness, suggesting a potential role for CCR3-mediated mechanisms. nih.gov

Information regarding the specific inhibition of CK2 and eukaryotic topoisomerase II by this compound derivatives was not found in the provided search results.

Development of Antiviral Compounds

The benzimidazole nucleus is a well-established pharmacophore in antiviral drug discovery, with derivatives showing activity against a range of viruses. researchgate.netnih.gov

Activity against Specific Viruses (e.g., Lassa Virus, HIV, RNA and DNA Viruses)

Lassa Virus (LASV): Lassa fever is a severe viral hemorrhagic fever with no consistently effective treatment. nih.gov Benzimidazole derivatives have emerged as promising inhibitors of LASV entry by targeting the viral envelope glycoprotein (B1211001) complex (GPC). nih.govplos.org For instance, LHF-535, a benzimidazole derivative, is under development as a therapeutic for Lassa fever and has shown broad-spectrum activity against different Lassa virus lineages. plos.orgnih.gov In one study, synthesized benzimidazole derivatives exhibited excellent antiviral activities with IC50 values in the nanomolar range. nih.gov

HIV: The Human Immunodeficiency Virus (HIV) capsid protein (CA) is a crucial target for antiviral therapy as it is involved in multiple stages of the viral life cycle. nih.gov A benzimidazole derivative, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole, was identified as an inhibitor of HIV-1 replication with an IC50 of 3 µM. nih.gov This compound is believed to interfere with capsid oligomerization. nih.gov

RNA and DNA Viruses: Benzimidazole derivatives have demonstrated broad-spectrum antiviral activity. nih.gov For example, benzimidazole ribosides have been identified as potent inhibitors of human cytomegalovirus (HCMV), a DNA virus. nih.gov One such compound, a benzimidazole l-riboside, also showed potent inhibition of Epstein-Barr virus (EBV) replication, another DNA virus, with an IC50 range of 0.15 to 1.1 µM. nih.govnih.gov Some 5-nitro-1H-benzimidazole derivatives have shown an inhibitory effect against the rotavirus Wa strain, an RNA virus. nih.gov

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

Compound/Derivative Series Virus Target/Mechanism IC50 Reference
Benzimidazole derivatives (7d-Z, 7h-Z, 13c, 13d, 13f) Lassa Virus (LASV) Glycoprotein complex (GPC) 7.58 to 15.46 nM nih.gov
2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (696) HIV-1 Capsid (CA) protein 3 µM nih.gov
Benzimidazole l-riboside (1263W94) Epstein-Barr Virus (EBV) Viral replication 0.15 to 1.1 µM nih.govnih.gov
5-nitro-1H-benzimidazole derivatives Rotavirus Wa strain Not specified Not specified nih.gov

Other Pharmacological Activities of Synthesized Derivatives

The versatility of the benzimidazole scaffold extends to a multitude of other pharmacological activities. researchgate.netderpharmachemica.com Various derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties, among others. researchgate.netnih.govihmc.us The specific substitution patterns on the benzimidazole ring system are crucial in determining the type and potency of the observed biological activity. derpharmachemica.com For example, 2-substituted benzimidazoles are a common focus for the development of new therapeutic agents with improved efficacy and reduced toxicity. derpharmachemica.com

Anti-Inflammatory Properties

The benzimidazole scaffold is recognized as a valuable framework for developing anti-inflammatory agents. nih.gov Derivatives are known to target key enzymes and pathways involved in the inflammatory response, such as cyclooxygenases (COX), lipoxygenases (LOX), and phospholipase A2 (PLA2). nih.govnih.govresearchgate.net In vitro studies are crucial for elucidating the mechanisms behind these effects.

Pantoprazole (B1678409), a proton-pump inhibitor bearing the this compound core, has been investigated for its anti-inflammatory potential beyond its acid-suppressing function. Research suggests that pantoprazole may exert anti-inflammatory effects by modulating the production of cytokines, which are key signaling molecules in the inflammatory cascade. nih.gov In vitro studies have indicated that proton-pump inhibitors (PPIs) can decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net One study observed that pantoprazole infusion decreased plasma IL-1β concentrations. nih.gov While some studies suggest these effects may require high concentrations, the findings point to a potential intrinsic anti-inflammatory activity of the scaffold. nih.gov

Common in vitro assays used to evaluate the anti-inflammatory potential of benzimidazole derivatives include:

Enzyme Inhibition Assays: Measuring the inhibition of key inflammatory enzymes like COX-1, COX-2, 5-LOX, and secretory phospholipase A2 (sPLA2). nih.govresearchgate.net

Cytokine Release Assays: Quantifying the inhibition of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) from cells like lipopolysaccharide-stimulated macrophages. researchgate.net

Membrane Stabilization Assays: Using models like hypotonicity-induced hemolysis of red blood cells to assess the ability of a compound to stabilize lysosomal membranes, thereby preventing the release of inflammatory enzymes. mdpi.com

Protein Denaturation Inhibition: Assays using heat-induced denaturation of proteins like egg albumin or bovine serum albumin serve as a general screen for anti-inflammatory activity. mdpi.com

Table 1: In Vitro Anti-Inflammatory Activity of Pantoprazole

TargetFindingAssay/ModelReference
Interleukin-1β (IL-1β)Decreased plasma concentrations following infusion.Measurement in plasma of critically ill patients. nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Inhibition of production by PPIs suggested in in vitro studies.In vitro cell culture models. nih.govresearchgate.net

Anthelmintic Research

Benzimidazole derivatives are a cornerstone of anthelmintic therapy, with drugs like Albendazole and Mebendazole widely used. wjpmr.com Their primary mechanism of action involves binding to the β-tubulin of parasitic worms, which disrupts microtubule formation and leads to parasite death. nih.gov While research on the specific 5-difluoromethoxy derivative is not extensively documented in this area, the general anthelmintic potential of the benzimidazole class warrants its investigation.

In vitro anthelmintic activity is commonly evaluated using various models, primarily involving the exposure of live parasites to the test compounds and observing the effects on their viability.

Key in vitro assays include:

Adult Motility Assay: Adult worms, such as the rodent nematodes Trichuris muris and Heligmosomoides polygyrus or the earthworm Pheretima posthuma, are incubated in solutions containing the test compound. wjpmr.comnih.govnih.gov The time taken for paralysis and/or death of the worms is recorded and compared against a standard drug like Levamisole or Piperazine citrate. wjpmr.comnih.gov

Larval Motility/Development Assays: The motility of larval stages (e.g., T. muris L1 stage) is observed after exposure to the test compounds, with inhibition of motility indicating potential activity. nih.gov

Egg Hatch Assay: This method assesses the ovicidal activity of a compound by incubating parasite eggs in various concentrations of the test substance and counting the percentage of eggs that fail to hatch compared to a control.

These established in vitro models provide a robust platform for screening new benzimidazole scaffolds, including the 5-difluoromethoxy variant, for novel anthelmintic drug discovery. nih.gov

Antihistaminic and Anti-Allergic Investigations

The benzimidazole structure has been identified as a pharmacophore with potential antihistaminic and anti-allergic properties. nih.govnih.gov These activities are typically mediated through the antagonism of histamine (B1213489) H1 receptors, which play a central role in allergic reactions.

In vitro evaluation is a critical first step in identifying and characterizing the antihistaminic potential of new compounds. The primary in vitro method for this purpose is the radioligand receptor binding assay. This technique measures the ability of a test compound to displace a radiolabeled H1 antagonist from its receptor sites on prepared cell membranes. The affinity of the compound for the receptor (often expressed as a Ki or IC50 value) is a direct measure of its potential H1-antagonist activity.

While specific in vitro antihistaminic studies on the this compound scaffold are not widely reported, the known activity of other derivatives suggests that this could be a promising area for future research.

Antiparasitic Research

Beyond helminths, the benzimidazole scaffold shows significant promise against protozoan parasites. nih.govlookchem.comrjpbr.com In vitro studies have confirmed the activity of several benzimidazole derivatives, including proton-pump inhibitors, against a range of protozoa responsible for diseases in humans. nih.govnih.gov

Pantoprazole, which features the this compound structure, has demonstrated potent in vitro activity against several medically important protozoan parasites. nih.gov A key study evaluated its efficacy against Trichomonas vaginalis, Giardia intestinalis (also known as Giardia lamblia), and Entamoeba histolytica. The results showed that Pantoprazole was highly active, with IC50 values in the nanomolar range, and was even more potent than Metronidazole, a standard drug used to treat these infections. nih.gov The antiparasitic activity of benzimidazoles is often linked to their ability to inhibit tubulin polymerization in the parasite, although other mechanisms may also be involved. nih.govresearchgate.net

Table 2: In Vitro Antiprotozoal Activity of Pantoprazole

ParasitePantoprazole IC50 (µM)Metronidazole IC50 (µM)Reference
Giardia intestinalis0.0810.540 nih.gov
Trichomonas vaginalis0.0910.240 nih.gov
Entamoeba histolytica0.1401.500 nih.gov

Neurotropic and Analgesic Studies

Recent research has explored the potential of benzimidazole derivatives in the management of pain, particularly neuropathic and inflammatory pain. frontiersin.org The mechanism is thought to be linked to the anti-inflammatory properties of the scaffold, specifically the modulation of neuroinflammatory processes. frontiersin.org

In vitro studies investigating the analgesic potential of benzimidazole derivatives often focus on their effects on inflammatory mediators in the nervous system. For example, research has shown that certain benzimidazole compounds can attenuate the increased expression of the pro-inflammatory cytokine TNF-α in the spinal cord, which is associated with opioid-induced paradoxical pain. frontiersin.org The in vitro component of such studies involves quantifying TNF-α levels in tissue homogenates or cell cultures. Additionally, general antioxidant activity, which can contribute to mitigating neuroinflammation, is often assessed in vitro using assays like the DPPH free radical scavenging method. frontiersin.org

While direct analgesic studies on the this compound scaffold are limited, its demonstrated anti-inflammatory and TNF-α-modulating potential suggests it could be a valuable candidate for further investigation in the context of neuroinflammation and pain. nih.govfrontiersin.org

Antihypertensive Research

The benzimidazole nucleus has been explored for its potential cardiovascular effects, including antihypertensive activity. nih.govnih.govnih.gov Studies on various derivatives have reported hypotensive effects, although the underlying mechanisms are diverse and not fully elucidated for all compounds. nih.gov

In vitro research in this area would typically involve screening for activity on biological targets that regulate blood pressure. These can include:

Enzyme Inhibition Assays: Testing for inhibition of enzymes like Angiotensin-Converting Enzyme (ACE).

Receptor Binding Assays: Assessing the affinity for receptors involved in vasoconstriction or vasodilation, such as adrenergic or angiotensin receptors.

Isolated Tissue Assays: Using isolated vascular tissues (e.g., aortic rings) to measure the direct vasodilatory or vasoconstrictive effects of the compounds.

Currently, there is a lack of specific in vitro antihypertensive data for the this compound scaffold. However, given the reported activity of other benzimidazole derivatives, this remains a potential field for future discovery. nih.gov

Applications in Materials Science and Nanotechnology

Utilization as a Precursor for Specialized Polymeric Materials and Coatings

The benzimidazole (B57391) moiety is a well-established building block for high-performance polymers, most notably polybenzimidazoles (PBIs). These polymers are renowned for their exceptional thermal and chemical stability. The incorporation of 5-Difluoromethoxy-1H-benzimidazole as a monomer or functional additive into polymeric structures is a strategy to impart specific, enhanced characteristics to the resulting materials, such as those needed for aerospace components, flexible electronics substrates, and protective coatings. nih.govgoogle.comnasa.gov

The inherent rigidity of the fused aromatic and imidazole (B134444) rings in the benzimidazole structure contributes significantly to the high glass transition temperatures (Tg) and thermal stability of polymers derived from it. nih.gov Polybenzimidazoles are known to maintain their mechanical integrity at elevated temperatures. The introduction of fluorine atoms into polymer backbones is a recognized method for increasing thermal stability. nih.gov The difluoromethoxy (-OCHF₂) group in this compound contains strong carbon-fluorine bonds, which can enhance the thermal decomposition temperature of the polymer.

Furthermore, the polar nature of the C-F and C-O bonds can increase interchain interactions, potentially leading to polymers with higher tensile strength and modulus. nih.govresearchgate.net Research on fluorinated polyimides has shown that such substitutions lead to materials with superb thermal stability and mechanical properties, making them suitable for demanding applications. researchgate.netfaa.gov By incorporating this compound, it is anticipated that polymers with a superior combination of thermal and mechanical properties can be developed.

Table 1: Comparison of Expected Thermal and Mechanical Properties

Property Standard Polybenzimidazole (PBI) Expected Properties of Poly(5-Difluoromethoxy-benzimidazole) Rationale for Enhancement
Glass Transition Temp. (Tg) ~430 °C > 450 °C Increased chain rigidity and polarity from -OCHF₂ group.
5% Weight Loss Temp. (Td5%) ~550 °C > 570 °C High bond energy of C-F bonds. nih.gov
Tensile Strength 130-160 MPa > 150 MPa Enhanced intermolecular forces. nih.gov

Fluorinated polymers are well-known for their low surface energy, which translates to high hydrophobicity and water resistance. This property is critical for coatings used in harsh environments, moisture-sensitive electronics, and self-cleaning surfaces. The difluoromethoxy group is a potent source of fluorine, and its integration into a polymer matrix or a coating formulation would significantly lower the surface energy of the material.

Studies on fluorinated polyimide foams and other Si-based coatings demonstrate that the inclusion of fluorine-containing moieties can increase the water contact angle to over 150°, achieving superhydrophobicity. acgpubs.orgacs.org Therefore, using this compound as a precursor for coatings can create surfaces that are highly repellent to water, preventing corrosion, biofouling, and degradation from moisture.

Table 2: Expected Surface Properties of Coatings

Coating Material Typical Water Contact Angle Expected Contact Angle with this compound Key Influencing Factor
Standard Epoxy 70-80° > 100° Low surface energy of the -OCHF₂ group.
Polyimide Film 80-90° > 110° Surface segregation of fluorinated moieties. acs.org

Synthesis of Functional Nanoparticles and Nanomaterials

Benzimidazole derivatives are effective ligands that can be used to control the synthesis of functional nanoparticles. They can act as capping agents, stabilizing nanoparticle surfaces and preventing aggregation. The nitrogen atoms in the imidazole ring can coordinate with metal ions, influencing the nucleation and growth of nanoparticles. researchgate.net

The properties of nanoparticles are highly dependent on their size, shape, and surface chemistry. By using functionalized benzimidazoles like this compound as capping or structure-directing agents, these parameters can be precisely controlled. The electronic properties of the benzimidazole ligand, modulated by the electron-withdrawing difluoromethoxy group, can alter the binding affinity to the nanoparticle surface. This, in turn, can influence the growth kinetics, leading to tailored sizes and shapes (e.g., spheres, rods, or cubes). nih.govmdpi.com The presence of the -OCHF₂ group also introduces a specific chemical functionality onto the nanoparticle surface, which can be used for further reactions or to tune the particle's interaction with its environment.

Table 3: Influence of Benzimidazole Ligands on Nanoparticle Synthesis

Ligand Functional Group Effect on Nanoparticle Properties Example Application
Alkyl Group Increases steric hindrance, limits particle size. Synthesis of small, monodisperse metal nanoparticles.
Methoxy (B1213986) Group Electron-donating, modifies ligand-metal binding. Tuning catalytic activity.
Difluoromethoxy Group (Expected) Electron-withdrawing, alters surface potential and reactivity. Creating nanoparticles with unique electronic properties for sensors. mdpi.com

Nanoparticles functionalized with benzimidazole derivatives have shown significant promise in catalysis and chemical sensing. For instance, gold nanoparticles supported on TiO₂ are effective catalysts for the synthesis of 2-substituted benzimidazoles. nih.govmdpi.com The benzimidazole ligand itself can play a role in creating an active site or modifying the catalytic properties of the nanoparticle.

In the field of sensors, benzimidazole-based systems have been developed for the detection of various analytes, including metal ions and biomolecules. nih.govrsc.org Nanomaterials functionalized with this compound could serve as highly sensitive and selective sensors. The difluoromethoxy group can influence the electronic or fluorescent properties of the system, leading to a distinct signal change upon binding to a target analyte. The unique electronic signature of the fluorinated compound could be leveraged for developing advanced electrochemical or optical sensors. nih.govtandfonline.com

Role in Cross-linking Reactions for the Formation of Three-Dimensional Networks

Cross-linking is a crucial process for transforming linear polymers into robust, three-dimensional networks. This chemical modification enhances mechanical strength, chemical resistance, and dimensional stability, which is essential for applications like polymer membranes for filtration and fuel cells. mdpi.com Polybenzimidazole membranes are often cross-linked to improve their performance and durability. nih.govnih.gov

The benzimidazole ring in this compound contains a secondary amine (-NH-) group within the imidazole ring. This proton is reactive and can participate in various cross-linking reactions. For example, it can react with epoxides, isocyanates, or be activated by oxidizing agents to form covalent bonds between polymer chains. researchgate.netnih.govresearchgate.net Using this compound as a monomer or a cross-linking additive allows for the creation of highly stable, fluorinated polymer networks with tailored properties for advanced separation or high-temperature applications.

Table 4: Cross-linking Reactions Involving the Benzimidazole Moiety

Cross-linking Agent Reaction Type Resulting Linkage Key Benefit
Epoxides (e.g., GPTMS) Ring-opening addition N-C bond Forms robust organic-inorganic hybrid networks. nih.govnih.gov
Diisocyanates Addition reaction N-C(O)N (Urea-like) Increases stiffness and thermal stability.
Potassium Persulfate (K₂S₂O₈) Oxidative coupling N-N or C-N bonds "Green" cross-linking method in aqueous solution. researchgate.netresearchgate.net

Interfacial Interaction Studies with Inorganic Nanomaterials (e.g., BaTiO3 Nanoparticles)

The interaction between this compound and inorganic nanomaterials, such as barium titanate (BaTiO3) nanoparticles, has been a subject of scientific investigation to understand the potential for creating novel hybrid materials. These studies are crucial for developing advanced materials with tailored electronic and optical properties for various technological applications.

Research has demonstrated the successful loading of a derivative, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (DMMB), onto the surface of BaTiO3 nanoparticles through an adsorption process. portico.org The BaTiO3 nanoparticles, synthesized via the sol-gel method, provide a high surface area for interaction with the benzimidazole derivative. portico.org

The binding interaction between DMMB and the BaTiO3 nanoparticles is primarily attributed to an electron transfer mechanism. portico.org It is suggested that the azomethine nitrogen atom of the benzimidazole ring has a chemical affinity for the nanoparticle surface, facilitating strong adsorption. portico.org This interaction is further confirmed by fluorescence quenching studies, which indicate a photo-induced electron transfer process between the two components. portico.org

Spectroscopic analysis provides further evidence of this interfacial interaction. While the maximum absorbance of DMMB does not shift in the presence of BaTiO3 nanoparticles, a significant increase in absorbance is observed. portico.org This enhancement suggests that the fundamental excitation process of the DMMB molecule remains unchanged, but its presence on the nanoparticle surface leads to a more efficient electron transfer from the excited state of the DMMB to the conduction band of the BaTiO3 nanoparticle. portico.org

The successful interaction and loading of the benzimidazole derivative onto the nanoparticle surface were confirmed using a suite of analytical techniques, as detailed in the table below.

Analytical TechniqueObservationImplication
Scanning Electron Microscopy (SEM)Confirmation of DMMB loaded on the surface of BaTiO3 nanoparticles. portico.orgSuccessful formation of the hybrid material.
Energy-Dispersive X-ray Spectroscopy (EDX)Confirmation of the elemental composition, verifying the presence of both BaTiO3 and DMMB components. portico.orgElemental verification of the composite material.
Fourier Transform Infrared Spectroscopy (FT-IR)Confirmation of the interaction between DMMB and BaTiO3. portico.orgEvidence of chemical bonding or strong physical adsorption.
Brunauer-Emmett-Teller (BET) AnalysisCharacterization of the surface area of the nanoparticles. portico.orgUnderstanding the capacity for DMMB loading.
Ultraviolet-Visible (UV-Vis) Absorption SpectroscopyIncreased absorbance of DMMB in the presence of BaTiO3 nanoparticles. portico.orgIndicates efficient electron transfer from DMMB to the nanoparticle.
Fluorescence SpectroscopyQuenching of DMMB fluorescence. portico.orgConfirms photo-induced electron transfer between DMMB and BaTiO3.

This research highlights the potential for creating organic-inorganic hybrid materials by interfacing benzimidazole derivatives with inorganic nanoparticles. The demonstrated electron transfer characteristics could be harnessed in the development of novel photocatalysts, sensors, or other advanced electronic devices.

Future Research Directions and Unresolved Challenges

Rational Design and Synthesis of Highly Potent and Selective Derivatives

The benzimidazole (B57391) core is a "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets. researchgate.net The future of 5-Difluoromethoxy-1H-benzimidazole research lies in the rational design of new derivatives that exhibit high potency and selectivity for specific biological targets. This involves leveraging the difluoromethoxy group at the 5-position, which can enhance metabolic stability and binding affinity, while strategically modifying other positions on the benzimidazole ring.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification at the N-1 and C-2 positions of the benzimidazole ring can profoundly influence biological activity. nih.gov For instance, introducing various N-alkyl chains or substituted phenyl groups can modulate lipophilicity and target engagement. nih.gov Research has shown that compounds with lipophilic and spatially larger substituents may possess higher antiviral activity. nih.gov

Bioisosteric Replacement: Replacing known functional groups with bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties.

Computational Modeling: Molecular docking studies can predict the binding affinity of newly designed derivatives with target proteins, guiding synthetic efforts towards the most promising candidates. rsc.org This approach has been successfully used to design benzimidazole-based inhibitors for targets like Poly (ADP-Ribose) Polymerase-1 (PARP-1). nih.gov

An example of derivative synthesis starting from a related compound is the reaction of 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol with various substituted 2-chloroquinoline-3-carbaldehydes to create novel hybrid molecules. researchgate.net

Comprehensive Mechanistic Elucidation of Biological Activities

While derivatives of this compound, such as pantoprazole (B1678409), are well-understood as irreversible proton pump (H+/K+-ATPase) inhibitors, the potential mechanisms of action for novel derivatives remain largely unexplored. primescholars.com Future research must focus on elucidating the precise molecular interactions that underpin their biological effects.

Unresolved questions include:

Target Identification: For new derivatives showing promising activity in cellular assays, identifying the specific protein or nucleic acid target is paramount.

Binding Kinetics: Understanding whether a compound acts as a reversible or irreversible inhibitor, like in the case of pantoprazole's covalent binding to H+/K+-ATPase, is crucial for predicting its duration of action and potential for off-target effects. primescholars.com

Pathway Analysis: Determining how these molecules modulate cellular signaling pathways will provide a deeper understanding of their therapeutic and potential toxic effects. For example, benzimidazole derivatives have been shown to inhibit targets as diverse as the Lassa virus glycoprotein (B1211001) complex and dihydrofolate reductase. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities

The benzimidazole scaffold is remarkably versatile, with derivatives reported to have a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net A significant future direction is to explore the potential of this compound derivatives against novel biological targets.

Promising areas for exploration include:

Oncology: Benzimidazole compounds have been investigated as potent inhibitors of enzymes crucial for cancer cell survival, such as PARP-1 and various kinases. researchgate.netnih.gov

Infectious Diseases: There is an urgent need for new antimicrobial and antiviral agents. Benzimidazoles have shown promise as inhibitors of viral entry, as seen with Lassa virus, and as antibacterial agents targeting essential enzymes like penicillin-binding proteins (PBP2a and PBP4). nih.govrsc.org

Neurodegenerative Diseases: Given the diverse biological activities of benzimidazoles, exploring their potential to modulate targets involved in neuroinflammation and protein aggregation could open new therapeutic avenues.

Potential Biological Target Therapeutic Area Example from Benzimidazole Research
H+/K+-ATPaseGastroenterologyProton pump inhibition for acid-related disorders. primescholars.com
Poly (ADP-Ribose) Polymerase-1 (PARP-1)OncologyInhibition of DNA repair in cancer cells. nih.gov
Viral Glycoprotein ComplexInfectious DiseaseInhibition of Lassa virus entry. nih.gov
Dihydrofolate ReductaseInfectious Disease/OncologyAntimicrobial and antiproliferative activity. nih.gov
Penicillin-Binding Proteins (PBP)Infectious DiseaseOvercoming antibiotic resistance in bacteria like MRSA. rsc.org

Advancement of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. Future research should focus on developing sustainable and environmentally friendly methods for synthesizing this compound and its derivatives.

Key advancements to be explored include:

Use of Greener Solvents: A patented method for a related intermediate, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, already utilizes water as the sole reaction solvent, which is cost-effective and environmentally friendly. google.com

Catalytic Processes: Employing recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), can improve reaction yields, reduce waste, and shorten reaction times. mdpi.com

Energy-Efficient Reactions: Photocatalytic synthesis, which uses light to drive chemical reactions, represents a sustainable approach for producing benzimidazoles. cnr.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as the one-pot condensation of o-phenylenediamines with aldehydes, minimizes waste. researchgate.net

Strategies for Efficient Impurity Identification and Control in Large-Scale Synthesis

Ensuring the purity and safety of active pharmaceutical ingredients (APIs) is critical. For the large-scale synthesis of this compound derivatives, robust strategies for impurity identification and control are essential.

Future work in this area should focus on:

Process Analytical Technology (PAT): Implementing real-time analytical monitoring techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), allows for precise control over reaction conditions to minimize the formation of impurities. primescholars.com

Impurity Profiling: A thorough characterization of potential impurities arising from starting materials, intermediates, or side reactions is necessary.

Process Optimization: Controlling critical process parameters, such as temperature, is crucial. For example, in the synthesis of the 2-mercapto derivative, using a two-stage temperature profile for the condensation and cyclization steps was shown to reduce side reactions and improve the conversion ratio. google.com

Advanced Purification Techniques: Developing more efficient and scalable purification methods beyond traditional recrystallization and charcoal treatment can improve yield and purity. primescholars.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Difluoromethoxy-1H-benzimidazole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via cyclization of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide in alkaline conditions (e.g., KOH). A reported method yields 78% purity using stoichiometric KOH and carbon disulfide in ethanol under reflux . For thiol derivatives, oxidation with tert-butyl hypochlorite in dichloromethane at 0–5°C followed by NaOH-mediated sulfinyl formation achieves 95% yield, though sulfone impurities (e.g., III) must be minimized via controlled oxidation .
  • Key Parameters : Temperature (0–25°C), solvent polarity (dichloromethane vs. acetone), and stoichiometric ratios of oxidizing agents (e.g., tert-butyl hypochlorite).

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodology :

  • HPLC : Employ C18 columns with UV detection at 305 nm for impurity profiling (e.g., resolving sulfone byproducts) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 216.21 g/mol for the thiol derivative) .
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., difluoromethoxy at δ 7.2–7.4 ppm) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Stability studies in DMSO (common solvent for in vitro assays) show no decomposition at –20°C for 6 months . For solid-state storage, desiccate at 2–8°C in amber vials to prevent photodegradation . Monitor purity via HPLC to detect hydrolysis of the difluoromethoxy group under acidic/basic conditions .

Advanced Research Questions

Q. What strategies mitigate the formation of sulfone and dimer impurities during synthesis?

  • Methodology :

  • Oxidation Control : Use tert-butyl hypochlorite at 0–5°C to limit overoxidation to sulfone (III). Yields <2% sulfone are achievable with precise stoichiometry .
  • Chromatographic Purification : Reverse-phase HPLC (e.g., Purospher® STAR columns) resolves sulfone (RRT 1.2) and dimer impurities (RRT 1.5) .
  • Kinetic Studies : Monitor reaction progress via inline FTIR to optimize oxidation time (1–7 hours) .

Q. How can stereochemical outcomes be controlled in sulfinyl derivatives of this compound?

  • Methodology : Chiral HPLC (e.g., Chiralpak AD-H) separates (R)- and (S)-sulfinyl stereoisomers. Enantiomeric excess (>98%) is achievable using asymmetric oxidation catalysts (e.g., Sharpless conditions) . For racemic mixtures, integrate stereoisomers collectively in assays due to similar bioactivity .

Q. What computational approaches predict the binding affinity of this compound derivatives to biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with α-glucosidase (PDB: 2ZE0). The thiol group shows hydrogen bonding with Asp349, while difluoromethoxy enhances hydrophobic contacts .
  • QSAR Models : Correlate substituent electronegativity (e.g., F vs. OCH₃) with IC₅₀ values for biofilm inhibition .

Q. How do structural modifications (e.g., thiol vs. sulfinyl groups) impact the compound’s pharmacological activity?

  • Methodology :

  • In Vitro Assays : Compare α-glucosidase inhibition (IC₅₀: thiol = 12 μM vs. sulfinyl = 8 μM) using p-nitrophenyl glucopyranoside substrate .
  • SAR Analysis : The sulfinyl group enhances membrane permeability (logP = 1.8 vs. 1.2 for thiol), improving bioavailability .

Q. What protocols validate the absence of genotoxic impurities in this compound APIs?

  • Methodology :

  • Ames Test : Use Salmonella typhimurium strains TA98/TA100 to assess mutagenicity of residual solvents (e.g., dichloromethane) .
  • LC-MS/MS : Quantify nitrosamine impurities (e.g., NDMA) below ICH Q3A limits (1 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.